molecular formula C27H21N B2712918 7-Phenyl-5,6,8,9-tetrahydrodibenzo[c,h]acridine CAS No. 57366-68-4

7-Phenyl-5,6,8,9-tetrahydrodibenzo[c,h]acridine

Cat. No.: B2712918
CAS No.: 57366-68-4
M. Wt: 359.472
InChI Key: UXQDRWBSPXCAKM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyl-5,6,8,9-tetrahydrodibenzo[c,h]acridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

the principles of large-scale organic synthesis, such as batch reactors and continuous flow systems, could be adapted for its production .

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-5,6,8,9-tetrahydrodibenzo[c,h]acridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various hydrogenated derivatives .

Scientific Research Applications

7-Phenyl-5,6,8,9-tetrahydrodibenzo[c,h]acridine has several applications in scientific research:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 7-Phenyl-5,6,8,9-tetrahydrodibenzo[c,h]acridine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, its potential anti-cancer activity may involve the inhibition of specific enzymes or the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 7-Phenyl-5,6,8,9-tetrahydrodibenzo(C,H)xanthene
  • 7-Phenyl-5,6,8,9-tetrahydrodibenzo(C,H)phenanthridine

Uniqueness

7-Phenyl-5,6,8,9-tetrahydrodibenzo[c,h]acridine is unique due to its specific structural configuration, which includes multiple aromatic rings and a nitrogen atom within the ring system. This structure imparts distinct chemical and physical properties, making it valuable for specialized research applications .

Properties

IUPAC Name

13-phenyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N/c1-2-10-20(11-3-1)25-23-16-14-18-8-4-6-12-21(18)26(23)28-27-22-13-7-5-9-19(22)15-17-24(25)27/h1-13H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQDRWBSPXCAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=C(C4=CC=CC=C4CC3)N=C2C5=CC=CC=C51)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57366-68-4
Record name 7-PHENYL-5,6,8,9-TETRAHYDRODIBENZ(C,H)ACRIDINE
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